3,4-diethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Description
The compound "3,4-diethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological applications, particularly as opioid receptor agonists and in medicinal chemistry. For instance, the first paper discusses a class of delta opioid receptor agonists with a piperidine ring, which shares some structural similarities with the compound . The second paper reports on benzamide derivatives with potential to bind nucleotide protein targets . Although these papers do not directly address the compound of interest, they provide valuable insights into the synthesis and biological evaluation of related compounds.
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the provided papers. Paper describes two general approaches for the synthesis of delta opioid receptor agonists: dehydration of benzhydryl alcohols and Suzuki coupling reactions of vinyl bromide. Paper details the synthesis of a carbon-14 labelled benzamide, introducing the radioisotope via an aryllithium reaction with carbon dioxide. Paper outlines a continuous flow synthesis process for a potent delta opioid receptor agonist, employing flow-based microreactors with integrated purification and in-line IR analytical protocols. These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an example of how the molecular structure of a benzamide compound is analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The paper also discusses the importance of geometrical parameters, electronic properties such as HOMO and LUMO energies, and thermodynamic properties in understanding the chemical reactivity of the molecule. These techniques could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. Paper investigates the molecular electrostatic potential (MEP) surface map and performs a potential energy surface (PES) scan to estimate the chemical reactivity of the molecule. These theoretical calculations can predict how the compound might interact with other molecules, which is essential for understanding its potential as a drug. The antioxidant properties of the compound are also determined using a DPPH free radical scavenging test, indicating a possible avenue for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are key to their function and application. While the papers do not provide specific data on the physical and chemical properties of "this compound", they do offer insights into the properties of similar compounds. For example, the stability of these compounds in rat liver microsomes is discussed in paper , and the antioxidant activity is evaluated in paper . These properties are important for the development of benzamide derivatives as pharmaceuticals.
Scientific Research Applications
Organic Semiconductor Applications
- Photophysical Properties and Organic Semiconductor Potential : A study on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines highlights the influence of substituents on photophysical properties, suggesting potential applications as organic semiconductors due to their facile synthesis and notable photophysical characteristics (Briseño-Ortega et al., 2018).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Compounds : Research on endophytic Streptomyces YIM67086 revealed new benzamide derivatives with significant antimicrobial and antioxidant activities, highlighting the potential for developing new therapeutic agents (Yang et al., 2015).
Anticancer Activity
- Anticancer Evaluation of Benzamides : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of similar compounds for anticancer drug development (Ravinaik et al., 2021).
properties
IUPAC Name |
3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-19-12-11-16(14-20(19)28-4-2)22(26)23-17-8-7-9-18(15-17)24-13-6-5-10-21(24)25/h7-9,11-12,14-15H,3-6,10,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQIFIXNYWGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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